molecular formula C11H15N3O2 B1607918 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate CAS No. 257932-10-8

4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate

Cat. No. B1607918
CAS RN: 257932-10-8
M. Wt: 221.26 g/mol
InChI Key: ZGFMOHNPKVCHDP-UHFFFAOYSA-N
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Description

4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. It is a highly reactive compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of microorganisms and cancer cells. It has also been found to modulate the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of microorganisms, including bacteria and fungi. It has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, it has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is its high reactivity, which makes it useful in various lab experiments. However, its instability and potential toxicity make it challenging to work with. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for research on 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate. One direction is to study its potential use in the development of new antibiotics, as it has been found to have potent antimicrobial properties. Another direction is to study its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, more research is needed to understand its mechanism of action and to explore its potential use in the treatment of inflammatory diseases.
In conclusion, 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a highly reactive and unstable compound that has potential in various fields of research. Its antimicrobial, anti-inflammatory, and anti-cancer properties make it a promising compound for further study. However, its instability and potential toxicity make it challenging to work with, and more research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

The compound has been extensively studied for its potential use in various fields of research. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. It is also being studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

1,3-dihydroxy-5,5-dimethyl-2-phenylimidazolidin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2)10(12)13(15)9(14(11)16)8-6-4-3-5-7-8/h3-7,9,12,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFMOHNPKVCHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=N)N(C(N1O)C2=CC=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370680
Record name 5-Imino-4,4-dimethyl-2-phenylimidazolidine-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate

CAS RN

257932-10-8
Record name 5-Imino-4,4-dimethyl-2-phenylimidazolidine-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate
Reactant of Route 2
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate
Reactant of Route 3
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate
Reactant of Route 4
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate
Reactant of Route 5
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate
Reactant of Route 6
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate

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